molecular formula C8H18Cl2N2O B6335136 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride CAS No. 1187310-06-0

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride

Cat. No.: B6335136
CAS No.: 1187310-06-0
M. Wt: 229.14 g/mol
InChI Key: BBOULHJMNLHWEO-UHFFFAOYSA-N
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Description

9-Methyl-3-oxa-9-azabicyclo[331]nonan-7-amine;dihydrochloride is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core structure followed by the introduction of the amine group and subsequent conversion to the dihydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
  • 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-ol
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Uniqueness

Compared to similar compounds, 9-Methyl-3-oxa-9-azabicyclo[331]nonan-7-amine;dihydrochloride is unique due to its specific structural features and chemical properties

Properties

IUPAC Name

9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-10-7-2-6(9)3-8(10)5-11-4-7;;/h6-8H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOULHJMNLHWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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